

Application Notes: Sniper(abl)-044 for Targeted Degradation of BCR-ABL

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Compound of Interest

Compound Name: *Sniper(abl)-044*

Cat. No.: *B11930926*

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Introduction

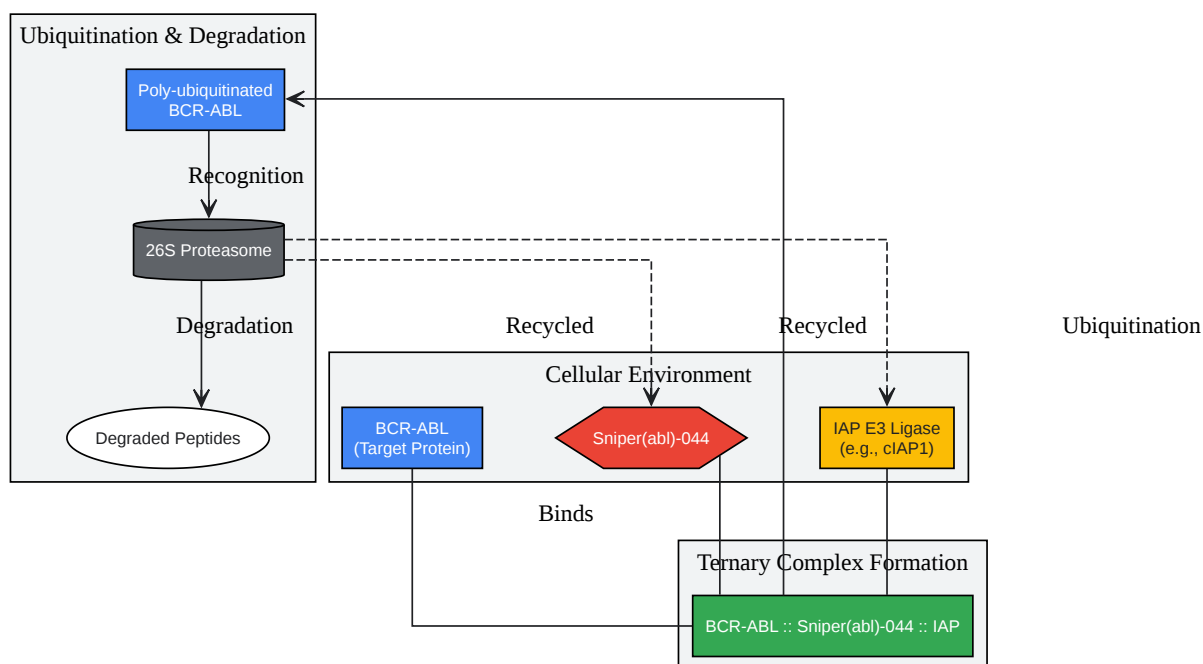
Sniper(abl)-044 is a heterobifunctional small molecule designed for the targeted degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML).[1][2] It operates on the principle of "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs), a class of molecules that induce proximity between a target protein and an E3 ubiquitin ligase to trigger the target's destruction via the ubiquitin-proteasome system.[3][4]

Sniper(abl)-044 is constructed by conjugating the ABL kinase inhibitor HG-7-85-01 with Bestatin, a ligand for the Inhibitor of Apoptosis Protein (IAP) family of E3 ligases, connected by a chemical linker.[5][6] This molecule serves as a valuable tool for studying the therapeutic potential of targeted protein degradation in CML and other BCR-ABL positive leukemias.[7][8]

Mechanism of Action

The SNIPER technology utilizes the cell's own protein disposal machinery to eliminate proteins of interest. Unlike traditional kinase inhibitors that only block the protein's function,

Sniper(abl)-044 facilitates the complete removal of the BCR-ABL protein. The molecule's two ends bind simultaneously to the BCR-ABL protein and an IAP E3 ligase (such as cIAP1 or XIAP).[2][3] This induced proximity forms a ternary complex, leading the E3 ligase to tag the BCR-ABL protein with ubiquitin chains. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[9][10] This event-driven, catalytic mechanism allows sub-stoichiometric amounts of the degrader to eliminate a larger amount of the target protein.

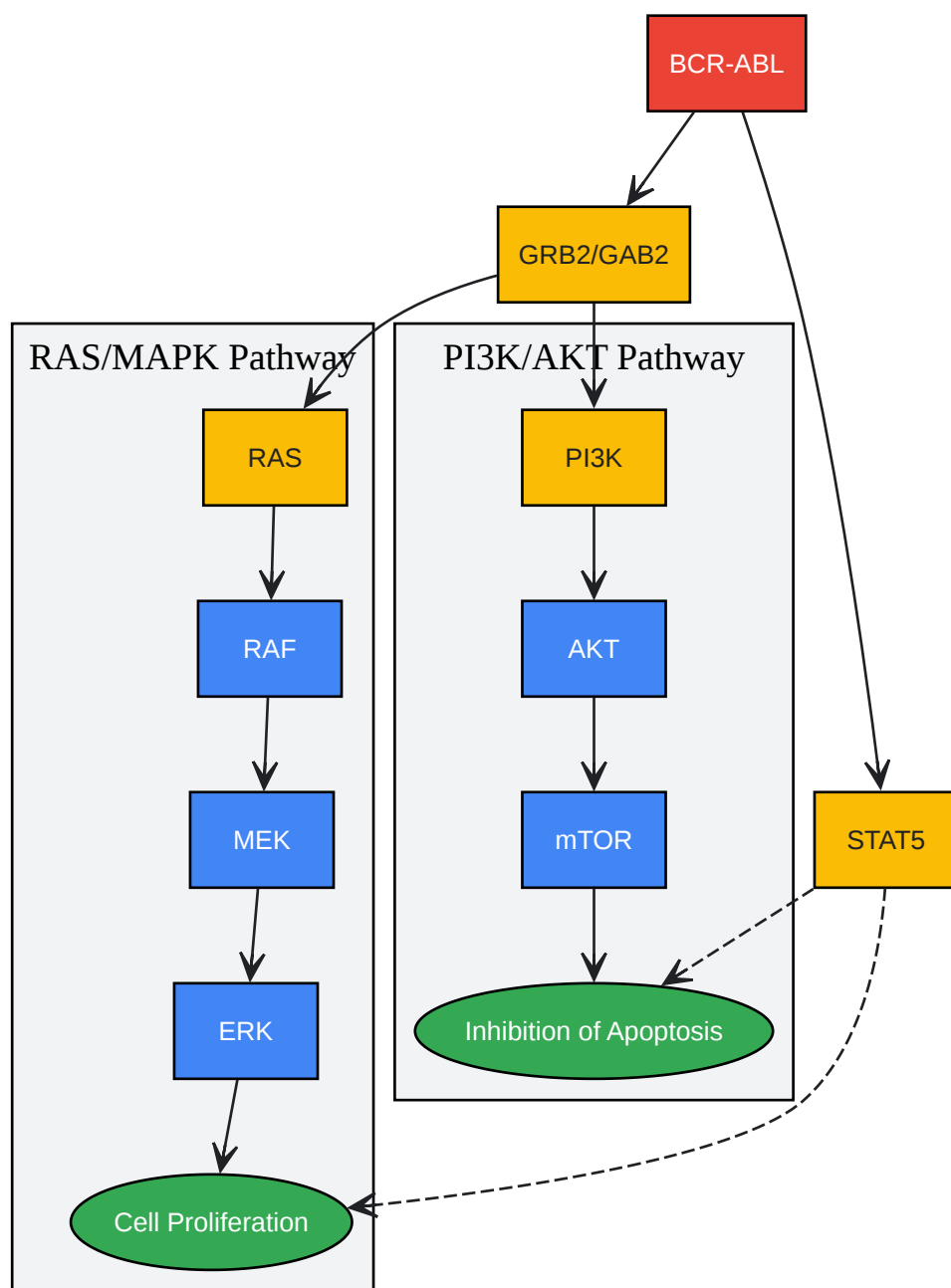


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Figure 1. Mechanism of Action for **Sniper(abl)-044**.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML by activating a multitude of downstream signaling pathways.[1][11] These pathways promote uncontrolled cell proliferation and survival while inhibiting apoptosis (programmed cell death). [11][12] Key pathways activated by BCR-ABL include the RAS/MAPK pathway, which stimulates proliferation, and the PI3K/AKT/mTOR pathway, which enhances survival and inhibits apoptosis.[1] By inducing the degradation of BCR-ABL, **Sniper(abl)-044** can effectively shut down these oncogenic signaling cascades.



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Figure 2. Simplified BCR-ABL Signaling Pathways.

Quantitative Data

The efficacy of a protein degrader is typically measured by its DC50 value (the concentration required to degrade 50% of the target protein) and its IC50 value (the concentration required to inhibit 50% of a biological function, such as cell growth).

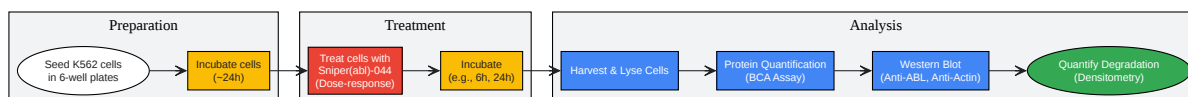
Compound	ABL Ligand	IAP Ligand	DC50 (BCR-ABL)	Cell Line	Reference
Sniper(abl)-044	HG-7-85-01	Bestatin	10 μ M	K562	[3] [5] [13]
Sniper(abl)-013	GNF5	Bestatin	20 μ M	K562	[3] [14]
Sniper(abl)-024	GNF5	LCL161 derivative	5 μ M	K562	[3]
Sniper(abl)-039	Dasatinib	LCL161 derivative	~10-100 nM	K562	[8] [15]
Sniper(abl)-049	Imatinib	Bestatin	100 μ M	K562	[3]

Experimental Protocols

Note on Synthesis: The synthesis of complex molecules like **Sniper(abl)-044** requires specialized knowledge in multi-step organic chemistry, purification, and analytical characterization. The general principle involves the chemical conjugation of an ABL inhibitor warhead, an IAP ligand, and a suitable linker. These protocols focus on the biological application and evaluation of the synthesized compound.

Protocol 1: Evaluation of BCR-ABL Degradation in Cell Culture

This protocol describes how to treat a CML cell line with **Sniper(abl)-044** and measure the subsequent degradation of the target BCR-ABL protein using Western blotting.



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Figure 3. Experimental Workflow for Protein Degradation Analysis.

Methodology:

- **Cell Culture:** Culture K562 cells (a BCR-ABL positive CML cell line) in appropriate media (e.g., RPMI-1640 with 10% FBS) and seed them into 6-well plates at a density of approximately 0.5×10^6 cells/mL.
- **Compound Treatment:** Prepare stock solutions of **Sniper(abl)-044** in DMSO. Dilute the compound to desired final concentrations (e.g., a dose range from 0.1 μ M to 50 μ M) in the cell culture medium. Include a vehicle control (DMSO only).
- **Incubation:** Add the compound dilutions to the cells and incubate for a specified time course (e.g., 6, 12, 24 hours).
- **Cell Lysis:** Harvest the cells by centrifugation. Wash with ice-cold PBS and lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading for the Western blot.
- **Western Blotting:**
 - Separate 20-30 μ g of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
 - Incubate the membrane with a primary antibody against ABL overnight at 4°C.
 - Incubate with a loading control primary antibody (e.g., β -actin or GAPDH).
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize the protein bands using an ECL substrate and an imaging system.

- **Data Analysis:** Quantify the band intensity using densitometry software. Normalize the BCR-ABL band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine the DC50.

Protocol 2: Cell Viability Assay

This protocol assesses the functional consequence of BCR-ABL degradation on cell proliferation and viability.

Methodology:

- **Cell Seeding:** Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
- **Compound Treatment:** Add a range of concentrations of **Sniper(abl)-044** to the wells.
- **Incubation:** Incubate the plate for 72 hours.
- **Viability Measurement:** Add a viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue) to each well according to the manufacturer's instructions.
- **Data Acquisition:** Read the plate's luminescence or absorbance using a plate reader.
- **Data Analysis:** Normalize the results to the vehicle-treated control wells and plot the percentage of viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.

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